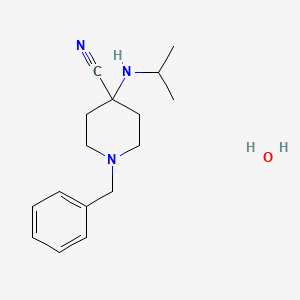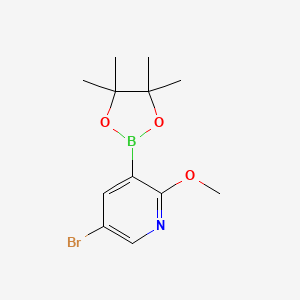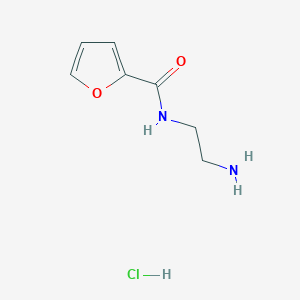
5-Bromo-2-methylbenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-Bromo-2-methylbenzene-1,3-diamine” is a chemical compound with the CAS Number: 76153-06-5 . It has a molecular weight of 201.07 and its IUPAC name is 5-bromo-3-methyl-1,2-benzenediamine .
Synthesis Analysis
The synthesis of compounds similar to “5-Bromo-2-methylbenzene-1,3-diamine” often involves multiple steps. For instance, the synthesis of m-bromoaniline from benzene requires three reactions: a nitration, a conversion from the nitro group to an amine, and a bromination . The order of these reactions is critical due to the directing effects of the substituents .
Molecular Structure Analysis
The InChI code for “5-Bromo-2-methylbenzene-1,3-diamine” is 1S/C7H9BrN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Chemical Reactions Analysis
The chemical reactions involving “5-Bromo-2-methylbenzene-1,3-diamine” or similar compounds often follow a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Physical And Chemical Properties Analysis
“5-Bromo-2-methylbenzene-1,3-diamine” is an off-white to yellow to brown or green solid . It has a molecular weight of 201.07 and is stored at refrigerator temperatures .
Wissenschaftliche Forschungsanwendungen
Synthesis of Dioxomolybdenum (VI) Compounds
5-Bromo-2-methylbenzene-1,3-diamine can be used in the preparation of dioxomolybdenum (VI) compounds. These compounds are prepared using di-2-furanylethanedione and 5-bromo-3-methylbenzene-1,2-diamine . The resulting compounds have been studied for their reactions with 1,3-diketones .
Preparation of Schiff Bases
This compound can also be used in the preparation of Schiff bases. Schiff bases are compounds that contain a functional group that consists of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group – but not hydrogen . They have a wide range of applications, including their use in the preparation of various organic compounds .
Antibacterial Activity
The dioxomolybdenum (VI) compounds prepared using 5-bromo-3-methylbenzene-1,2-diamine have shown moderate antibacterial activity against S. aureus and S. typhi . This suggests that the compound could potentially be used in the development of new antibacterial agents .
Research and Development
As a chemical intermediate, 5-Bromo-2-methylbenzene-1,3-diamine can be used in research and development in the field of chemistry . It can be used in the synthesis of various other compounds, and its properties can be studied for potential applications .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-2-methylbenzene-1,3-diamine is the benzene ring. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The compound interacts with its target through a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The affected pathway is the electrophilic aromatic substitution reaction of benzene . The downstream effects include the formation of a substituted benzene ring .
Result of Action
The result of the compound’s action is the formation of a substituted benzene ring . This occurs due to the removal of a proton from the intermediate formed in the first step of the reaction .
Action Environment
The action of 5-Bromo-2-methylbenzene-1,3-diamine can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at 2–8 °C
Eigenschaften
IUPAC Name |
5-bromo-2-methylbenzene-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVMIOZBSVJKEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1N)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methylbenzene-1,3-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


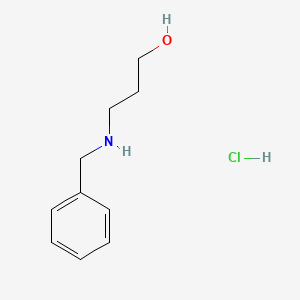
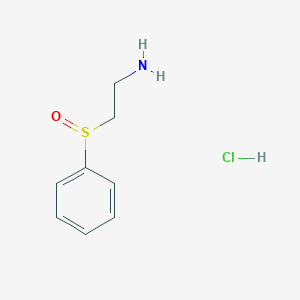


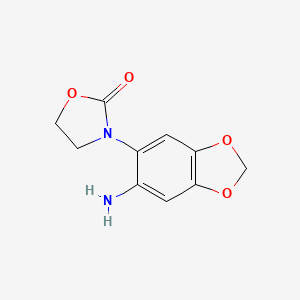
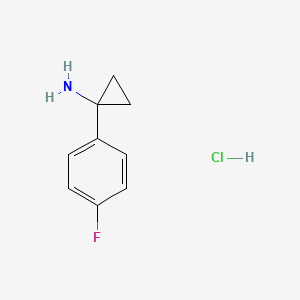
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1290651.png)
![Ethyl 3-[4-(aminomethyl)phenyl]-2-methylpropionate](/img/structure/B1290652.png)

